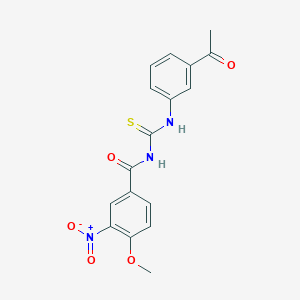![molecular formula C22H17N3O2S B410435 N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide](/img/structure/B410435.png)
N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide is a complex organic compound with the molecular formula C22H17N3O2S and a molecular weight of 387.5 g/mol This compound is known for its unique structure, which includes a benzoxazole ring, a phenyl group, and a carbamothioyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzoyl chloride with 4-(1,3-benzoxazol-2-yl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then treated with thiophosgene to introduce the carbamothioyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the carbamothioyl group can interact with enzymes, inhibiting their activity and affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methylbenzamide
- N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide
- N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethoxybenzamide
Uniqueness
N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 4-methyl group enhances its stability and reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C22H17N3O2S |
|---|---|
Peso molecular |
387.5g/mol |
Nombre IUPAC |
N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide |
InChI |
InChI=1S/C22H17N3O2S/c1-14-6-8-15(9-7-14)20(26)25-22(28)23-17-12-10-16(11-13-17)21-24-18-4-2-3-5-19(18)27-21/h2-13H,1H3,(H2,23,25,26,28) |
Clave InChI |
MHNHXZMEMOTSGJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B410353.png)
![N-[[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410354.png)
![N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410356.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410358.png)

![4-methoxy-N-[(4-methoxyphenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B410364.png)
![N-[(3-chlorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410366.png)
![N-[(2-fluorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410368.png)


![N-[4-(diethylamino)phenyl]-N'-{3-nitro-4-methoxybenzoyl}thiourea](/img/structure/B410371.png)
![N-[(3-chloro-2-methylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410373.png)
![Methyl 4-({[(4-methoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B410374.png)
![N-[(4-acetylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410375.png)
